molecular formula C9H15Cl2N3 B2848426 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1029715-20-5

1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2848426
CAS No.: 1029715-20-5
M. Wt: 236.14
InChI Key: WGDHXHKTNGOFPW-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring a pyridine ring substituted at the 2-position and an amine group at the 3-position of the pyrrolidine core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUGVQFRUAILBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029715-20-5
Record name 1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum . The process may also involve steps like hydrogenation and purification through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine and pyridine moieties enable participation in nucleophilic substitutions. Key observations include:

Table 1: N-Alkylation and Acylation Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CN-Alkylated pyrrolidine derivatives65–78
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, RTN-Acetylated product82
Sulfonylation Tosyl chloride, pyridine, 0°C→RTN-Tosylpyrrolidine analog71
  • The tertiary amine in pyrrolidine undergoes regioselective alkylation under mild conditions.

  • Acylation occurs preferentially at the pyrrolidine nitrogen due to steric shielding of the pyridine nitrogen.

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings:

Table 2: Transition Metal-Mediated Reactions

Reaction TypeCatalysts/ConditionsApplicationYield (%)Source
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 100°CBiaryl-functionalized derivatives60–75
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, aryl halides, 110°CN-Arylated products68
  • Suzuki coupling occurs at the pyridine C-3 position with boronated aryl partners.

  • Buchwald–Hartwig amination modifies the pyrrolidine nitrogen for drug candidate diversification .

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclizations:

Table 3: Cyclization Pathways

Reaction TypeConditionsProductYield (%)Source
Heck Cyclization Pd(OAc)₂, PPh₃, NaOAc, DMF, 120°CTetracyclic indole analogs55
Acid-Mediated H₂SO₄, CHCl₃, refluxPyrrolo[1,2-a]pyridine derivatives73
  • Acidic conditions induce pyrrolidine ring contraction, forming fused bicyclic structures.

Redox and Protonation Behavior

The dihydrochloride salt exhibits unique acid-base properties:

Table 4: pH-Dependent Reactivity

ConditionObservationpKa ValuesSource
pH < 2 Full protonation of both aminesPyrrolidine N: 9.1
pH 4–6 Selective deprotonation of pyridine nitrogenPyridine N: 4.8
Oxidation H₂O₂, FeCl₃, RT → N-oxide formationPyridine N-oxide88
  • Protonation states influence reactivity in biological systems, enhancing solubility for in vivo studies.

Table 5: Pharmacologically Active Derivatives

DerivativeSynthetic ModificationBiological TargetIC₅₀ (nM)Source
Anticancer N-Allylation + Suzuki couplingTopoisomerase II12.3
Neuroprotective Acylation + boronic acid functionalizationNMDA receptors89
  • Structural analogs show dual activity as kinase inhibitors and neurotransmitter modulators .

Comparative Reactivity with Analogues

The dihydrochloride form exhibits distinct behavior compared to free bases:

Parameter1-(Pyridin-2-yl)pyrrolidin-3-amine·2HClFree Base
Solubility >100 mg/mL in H₂O5 mg/mL in H₂O
Reactivity Enhanced electrophilic substitutionsPreferential cyclization
Stability Stable at RT (12+ months)Hygroscopic

Data compiled from .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The mechanism appears to involve modulation of signaling pathways associated with cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine or pyrrolidine rings can significantly influence its biological activity. For instance, modifications have led to enhanced potency against specific cancer types or improved selectivity for neuroprotective effects .

Case Studies

1. In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines, including MDA-MB-453 and others associated with breast cancer . The GI50 values for these compounds ranged from 2 to 40 μM, indicating strong antiproliferative activity.

2. In Vivo Efficacy

Animal studies have further validated the potential of this compound as a therapeutic agent. For example, compounds derived from similar scaffolds showed significant reductions in tumor size when administered to mice bearing human tumor xenografts . These findings support the need for further clinical evaluation.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomerism

Key structural variations among pyrrolidin-3-amine dihydrochloride derivatives include:

  • Substituent Position : The pyridine ring’s attachment position (e.g., 2-, 3-, or 4-position) significantly impacts electronic properties and binding affinity. For example, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (pyridin-3-yl substituent) differs in polarity and steric effects compared to the target compound’s pyridin-2-yl group .
  • Core Modifications : Cyclopropane derivatives (e.g., 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride ) replace the pyrrolidine ring with a cyclopropane, altering conformational flexibility and metabolic stability.
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent Position Molecular Weight Key Properties/Applications References
1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride C₉H₁₃N₃·2HCl (inferred) Pyridin-2-yl ~273.14 (calc.) Potential TRPV1 antagonist
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl Pyridin-3-yl 236.14 Unclassified GHS hazard
1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride C₁₀H₁₅BrCl₂N₂ 2-Bromophenyl 314.05 Synthetic intermediate
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride C₇H₁₇Cl₂N₂ Isopropyl 211.13 Chiral building block

Physicochemical Properties

  • Solubility: Dihydrochloride salts generally exhibit high water solubility due to ionic character. For example, (R)-3-Aminopyrrolidine dihydrochloride is a pale yellow liquid , whereas 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a solid .
  • Stability : The pyridin-2-yl group may confer greater aromatic stability compared to phenyl or cyclopropane derivatives .

Biological Activity

1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity. The presence of nitrogen heterocycles in its structure is known to enhance interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Organism
1-(Pyridin-2-yl)pyrrolidin-3-aminedihydrochlorideTBDTBD
Sodium pyrrolidide0.0039 - 0.025S. aureus, E. coli
Other Pyrrolidine Derivatives4.69 - 22.9Various Gram-positive/negative

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity. Compounds similar to this compound were tested against Candida albicans and exhibited MIC values indicative of moderate antifungal efficacy .

Structure-Activity Relationship (SAR)

The SAR studies of pyrrolidine derivatives suggest that modifications in the substituents on the pyridine or pyrrolidine rings can significantly affect biological activity. For example, the introduction of hydrophobic groups has been correlated with increased potency against microbial strains .

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Hydrophobic groupsIncreased potency
Polar groupsDecreased lipophilicity
Ring modificationsVariable effects on MIC

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various pyrrolidine derivatives for their antimicrobial properties, revealing that certain structural modifications led to enhanced activity against resistant bacterial strains . The findings indicated that compounds with specific functional groups could serve as leads for new antimicrobial agents.
  • Investigation into Mechanisms of Action : Another research effort focused on understanding how these compounds interact at the molecular level with bacterial cell walls, providing insights into their mechanisms of action and potential resistance pathways .

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